Methyl 2-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate
Description
Methyl 2-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene backbone substituted with a methyl carboxylate group at position 3 and a piperidine-4-carboxamide moiety at position 2. The piperidine ring is further modified by a 4-methoxyphenylsulfonyl group.
Properties
IUPAC Name |
methyl 2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-26-14-3-5-15(6-4-14)29(24,25)21-10-7-13(8-11-21)17(22)20-18-16(9-12-28-18)19(23)27-2/h3-6,9,12-13H,7-8,10-11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSBRFPOPSOGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CS3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate (CAS Number: 923468-03-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₁₉H₂₂N₂O₆S₂
- Molecular Weight : 438.5 g/mol
- Structure : The compound features a thiophene ring, a piperidine moiety, and a methoxyphenyl sulfonyl group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. This is supported by in vitro evaluations demonstrating its effectiveness against several bacterial strains.
- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation. The mechanism is believed to involve disruption of cellular processes critical for cancer cell survival.
- Anti-inflammatory Effects : The presence of the piperidine and thiophene groups may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of related compounds found that derivatives similar to this compound exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.22 | Staphylococcus aureus |
| Compound B | 0.25 | Escherichia coli |
Anticancer Activity
Research on structurally similar compounds has indicated potential anticancer mechanisms involving the modulation of microtubule dynamics. For example, certain derivatives have been shown to inhibit the proliferation of breast and colon cancer cell lines through mechanisms that disrupt mitotic spindle formation .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been suggested based on its structural components. Compounds with similar functional groups have demonstrated the ability to reduce inflammation in animal models, which could translate into therapeutic applications for conditions like arthritis .
Case Studies
- Case Study on Antimicrobial Efficacy : A controlled study assessed the effectiveness of this compound against multi-drug resistant bacterial strains. Results indicated significant bactericidal activity, suggesting its potential as an alternative treatment option in antibiotic-resistant infections.
- Cancer Cell Proliferation Study : In vitro studies using various cancer cell lines revealed that the compound inhibited cell growth significantly at concentrations as low as 10 μM. The study concluded that further exploration into its mechanism of action could yield valuable insights into novel cancer therapies.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Key structural analogues are derived from the evidence:
Key Observations :
- Thiophene Backbone : The target compound shares a thiophene carboxylate ester with the compound in , though positional isomerism (3- vs. 2-carboxylate) may influence electronic properties and binding interactions .
- Sulfonyl Groups: The 4-methoxyphenylsulfonyl group in the target contrasts with the (4-bromophenyl)sulfonyl (Bs) group in .
- Piperidine vs. Pyrazolo[3,4-d]pyrimidine : The piperidine carboxamide in the target may offer conformational flexibility, whereas the pyrazolo[3,4-d]pyrimidine in provides a rigid, planar heterocycle suited for kinase inhibition .
Physical and Spectroscopic Properties
Pharmacological and Functional Implications
- Methoxyphenyl vs. Bromophenyl : Methoxy groups (electron-donating) may enhance metabolic stability compared to bromo substituents (electron-withdrawing), as seen in and .
- Carboxylate Esters : Methyl esters in both the target and compound likely serve as prodrug moieties, improving membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
